4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is a chemical compound with the molecular formula C15H13F3N2O2S. This compound is known for its unique structural features, which include a trifluoromethyl group and a benzenesulfonohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenesulfonohydrazide moiety can form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonohydrazide
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzenesulfonohydrazide
Uniqueness
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is unique due to the presence of both a trifluoromethyl group and a benzenesulfonohydrazide moiety in its structure. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZVZVMZNSZRO-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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